tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane
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Overview
Description
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane is a chemical compound with the molecular formula C11H20OSi. It is a silane derivative that features a tert-butyl group, two methyl groups, and a 3-methylfuran-2-yl group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of 3-methylfuran-2-yl lithium with tert-butyl(dimethyl)silyl chloride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile at room temperature.
Reduction: LiAlH4; reactions are usually performed in anhydrous ether or THF under reflux conditions.
Substitution: Various nucleophiles such as halides, alkoxides, or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Compounds with new functional groups replacing the tert-butyl or methyl groups.
Scientific Research Applications
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a building block in medicinal chemistry.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane involves its ability to act as a silylating agent. The compound can transfer its silyl group to other molecules, thereby modifying their chemical properties. This silylation process is crucial in protecting functional groups during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilane
- tert-Butyl(diphenyl)silyl trifluoromethanesulfonate
- tert-Butyldimethylsilyl chloride
Uniqueness
tert-Butyl(dimethyl)(3-methylfuran-2-yl)silane is unique due to the presence of the 3-methylfuran-2-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other silyl compounds that may lack the furan ring structure .
Properties
CAS No. |
672927-82-1 |
---|---|
Molecular Formula |
C11H20OSi |
Molecular Weight |
196.36 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(3-methylfuran-2-yl)silane |
InChI |
InChI=1S/C11H20OSi/c1-9-7-8-12-10(9)13(5,6)11(2,3)4/h7-8H,1-6H3 |
InChI Key |
NAODUZUVSONMRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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